molecular formula C10H10Cl2O2 B1420679 2-(2-Chloro-5-methylphenoxy)propanoyl chloride CAS No. 1160257-24-8

2-(2-Chloro-5-methylphenoxy)propanoyl chloride

Cat. No.: B1420679
CAS No.: 1160257-24-8
M. Wt: 233.09 g/mol
InChI Key: SNGGCRDGXFFCJJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)propanoyl chloride, also known as propanoyl chloride, is a white to pale yellow colored substance that is widely used in various industries due to its significant chemical properties. It is mainly used as a reagent for pharmaceutical and agrochemical synthesis. The molecular formula of propanoyl chloride is C10H10Cl2O2, and its molecular weight is 233.09 .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a chloro-methylphenoxy group. This structure gives the compound its unique chemical properties .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C10H10Cl2O2, and its molecular weight is 233.09 . It is a white to pale yellow colored substance.

Scientific Research Applications

Carboxylic Acids and Muscle Chloride Channel Conductance

Research on derivatives of carboxylic acids, such as 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, has shown their role in blocking chloride membrane conductance in rat striated muscle by interacting with a specific receptor. Studies involving the introduction of aryloxyalkyl groups alpha to the carboxylic function have evaluated the influence of this chemical modification on biological activity, suggesting a potential application in understanding muscle physiology and related disorders (Carbonara et al., 2001).

Environmental Monitoring and Herbicide Analysis

Capillary liquid chromatography methods have been developed to determine chlorophenoxy acid herbicides, including compounds similar to 2-(2-Chloro-5-methylphenoxy)propanoyl chloride, in environmental samples like apple juice. These methods offer a way to monitor environmental pollution and ensure food safety by detecting residues of herbicides at levels permitted by regulations (Rosales-Conrado et al., 2005).

Water Purification Techniques

Innovative methods for the determination of phenoxy herbicides in water samples have been explored, utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Such studies highlight the potential application of chemical compounds like this compound in developing sensitive and accurate techniques for water purification and monitoring environmental contaminants (Nuhu et al., 2012).

Chemical Synthesis and Material Science

Research into the synthesis and characterization of various chemical compounds, including those derived from or related to this compound, contributes to material science. Studies have explored the structural properties and applications of synthesized compounds in creating new materials with potential industrial applications (Chavda et al., 2006).

Analytical Chemistry and Method Development

The development of selective and sensitive analytical methods for the detection and quantification of chemical compounds, including chlorophenoxy derivatives, is crucial in various fields such as environmental monitoring, food safety, and pharmaceutical analysis. Studies have focused on enhancing the accuracy and efficiency of these methods, which are essential for compliance with regulatory standards and for advancing scientific research (Allen & Russell, 2004).

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGGCRDGXFFCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248295
Record name 2-(2-Chloro-5-methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-24-8
Record name 2-(2-Chloro-5-methylphenoxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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